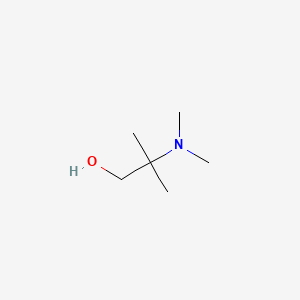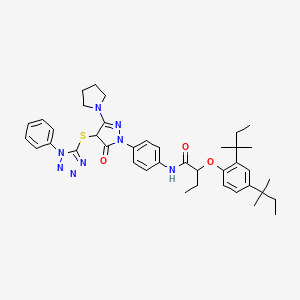
2-(Dimethylamino)-2-methylpropan-1-ol
概要
説明
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It is used as corrosion inhibitor, anti-scaling agent, paint additive, coating additive and solids separation agent .
Synthesis Analysis
The synthesis of similar compounds like 2-dimethylaminoethyl chloride hydrochloride involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of similar compounds like 2-(Dimethylamino)ethyl methacrylate can be elucidated by one- and two-dimensional NMR spectroscopy .Chemical Reactions Analysis
Amines are chemical bases. They neutralize acids to form salts plus water. These acid-base reactions are exothermic .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用
Controlled Pesticide Release
Dmamp derivatives have been utilized in the synthesis of stimuli-responsive polymers for controlled pesticide release. For instance, a chitosan copolymer grafted with poly(2-dimethylamino-ethylmethacrylate) (PDMAEMA) has shown potential in creating microcapsules that release pesticides like pyraclostrobin in response to changes in pH and temperature . This approach aims to enhance the efficacy of pesticides while reducing their environmental impact.
Drug and Gene Delivery Systems
In the field of biomedical applications, Dmamp-based polymers have been explored for their ability to form micelles that can co-load drugs and DNA, offering a promising strategy for cancer therapy . The amphiphilic nature of these polymers allows for the formation of micelleplexes in aqueous media, which can be used for the simultaneous delivery of anticancer drugs and genetic material.
Ocular Drug Delivery
Dmamp-containing polymers have been developed for ocular drug delivery systems. A crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride has been synthesized, serving as a potential system for delivering drugs to the eye . This application leverages the mucoadhesive properties of PDMAEMA, allowing for sustained drug release at the site of action.
Anticancer Therapy
The thermosensitive properties of PDMAEMA have been exploited to create nanogels for anticancer therapy. These nanogels can be used as drug delivery systems for chemotherapeutic agents like doxorubicin, providing a targeted approach to cancer treatment . The ability to respond to temperature changes enables the controlled release of drugs at tumor sites.
Photostability Enhancement
In agricultural sciences, Dmamp derivatives have been used to improve the photostability of pesticides. Microencapsulation techniques employing PDMAEMA have shown to significantly enhance the stability of light-sensitive compounds under UV irradiation . This application is crucial for extending the shelf-life and effectiveness of pesticides.
Acute Toxicity Reduction
The use of Dmamp-based microcapsules has been associated with a reduction in acute toxicity against aquatic organisms. Studies have demonstrated that encapsulating pesticides within these microcapsules can lead to lower toxicity levels compared to free pesticides, aligning with the controlled release profiles . This is particularly important for minimizing the impact of pesticides on non-target species.
作用機序
Target of Action
2-(Dimethylamino)-2-methylpropan-1-ol, also known as Dmamp, is a propanol amine derivative . It primarily targets resin systems where precuring, gelation, or other evidence of instability is troublesome .
Mode of Action
Dmamp acts as an emulsifying agent, corrosion inhibitor, resin solubilizer, catalyst, additive, and synthesis agent . It interacts with its targets by forming a stable emulsion, inhibiting corrosion, solubilizing resins, and catalyzing reactions .
Biochemical Pathways
It’s known that dmamp plays a crucial role in the foam formulation process due to its low volatility and higher catalytic activity .
Pharmacokinetics
Its high boiling point minimizes loss while heating the emulsifier . This suggests that Dmamp may have good bioavailability due to its stability under heat.
Result of Action
Dmamp shows good antimicrobial properties against a mixed flora of fungi and bacteria in cutting fluids . It also contributes to reduced fire hazards due to its high flash point .
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of Dmamp. Its low volatility and high boiling point suggest that it remains stable and effective even under high temperatures .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,5-8)7(3)4/h8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIBIDPMFSLGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10026-98-9 (hydrochloride), 67874-85-5 (maleate) | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6044721 | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-2-methylpropan-1-ol | |
CAS RN |
7005-47-2 | |
| Record name | 2-(Dimethylamino)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7005-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(N,N-Dimethylamino)-2-methyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007005472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF CS-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 2-(dimethylamino)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Dimethylamino)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIMETHYLAMINO)-2-METHYLPROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZWG40UQ9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















